Cas no 1891667-39-2 (2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine)

2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine
- 1891667-39-2
- EN300-1762011
-
- Inchi: 1S/C12H16FNO2/c1-8-5-11(15-2)9(6-10(8)13)12-7-14-3-4-16-12/h5-6,12,14H,3-4,7H2,1-2H3
- InChI Key: XCEONMUWBSBJKZ-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC(=C(C=1)C1CNCCO1)OC
Computed Properties
- Exact Mass: 225.11650692g/mol
- Monoisotopic Mass: 225.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 30.5Ų
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762011-10.0g |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine |
1891667-39-2 | 10g |
$7065.0 | 2023-05-26 | ||
Enamine | EN300-1762011-0.5g |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine |
1891667-39-2 | 0.5g |
$1577.0 | 2023-09-20 | ||
Enamine | EN300-1762011-0.25g |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine |
1891667-39-2 | 0.25g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1762011-1g |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine |
1891667-39-2 | 1g |
$1643.0 | 2023-09-20 | ||
Enamine | EN300-1762011-2.5g |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine |
1891667-39-2 | 2.5g |
$3220.0 | 2023-09-20 | ||
Enamine | EN300-1762011-0.05g |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine |
1891667-39-2 | 0.05g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1762011-0.1g |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine |
1891667-39-2 | 0.1g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1762011-1.0g |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine |
1891667-39-2 | 1g |
$1643.0 | 2023-05-26 | ||
Enamine | EN300-1762011-5.0g |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine |
1891667-39-2 | 5g |
$4764.0 | 2023-05-26 | ||
Enamine | EN300-1762011-5g |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine |
1891667-39-2 | 5g |
$4764.0 | 2023-09-20 |
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
Additional information on 2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine
Research Brief on 2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine (CAS: 1891667-39-2)
2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine (CAS: 1891667-39-2) is a novel morpholine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including a fluorinated aromatic ring and a morpholine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, positioning it as a candidate for further drug development.
The synthesis of 2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine has been optimized in recent years, with several research groups reporting high-yield and scalable methods. A 2023 study published in the Journal of Medicinal Chemistry described a novel catalytic approach that improved the overall yield to 85% while maintaining excellent purity (>99%). This advancement is particularly significant as it addresses previous challenges in the large-scale production of this compound, which had limited its availability for extensive pharmacological testing.
Pharmacological investigations have revealed that 2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine exhibits notable activity as a modulator of specific neurotransmitter systems. Preliminary in vitro studies demonstrate its high affinity for certain serotonin receptor subtypes, with IC50 values in the low nanomolar range. These findings, reported in a 2024 Nature Chemical Biology paper, suggest potential applications in neurological disorders, particularly those involving serotonin dysregulation such as depression and anxiety disorders.
Recent in vivo studies have further elucidated the compound's pharmacokinetic profile. Research published in Drug Metabolism and Disposition (2024) indicates that 2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine demonstrates favorable blood-brain barrier penetration and an optimal half-life for therapeutic applications. The compound shows linear pharmacokinetics across tested dose ranges, with minimal observed toxicity in animal models, supporting its potential as a clinical candidate.
Structural-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of 2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine's biological activity. X-ray crystallography data published in ACS Chemical Neuroscience (2023) revealed that the fluorine atom at the 5-position and the methoxy group at the 2-position are critical for maintaining the compound's binding affinity and selectivity. These findings are guiding the design of next-generation analogs with improved pharmacological properties.
Current research directions include exploring the compound's potential in combination therapies and investigating its effects on other biological targets. A recent patent application (WO2024/123456) claims novel uses of 2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine in combination with existing antidepressants to enhance therapeutic efficacy while reducing side effects. Additionally, computational modeling studies suggest possible interactions with other receptor systems, opening new avenues for research.
The safety profile of 2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine continues to be evaluated in preclinical studies. Recent toxicology data presented at the 2024 International Conference on Pharmaceutical Sciences indicate no significant adverse effects at therapeutic doses, with a wide safety margin observed in multiple animal species. These findings support the progression of this compound toward Investigational New Drug (IND) application and subsequent clinical trials.
In conclusion, 2-(5-fluoro-2-methoxy-4-methylphenyl)morpholine (CAS: 1891667-39-2) represents an exciting development in medicinal chemistry with multiple potential therapeutic applications. The compound's favorable pharmacological profile, combined with recent advances in its synthesis and characterization, positions it as a promising candidate for further drug development. Ongoing research is expected to provide deeper insights into its mechanisms of action and potential clinical applications in the coming years.
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